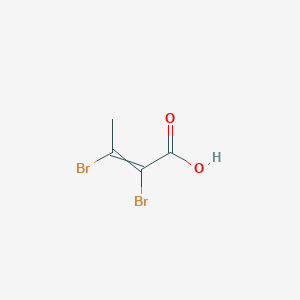
2-Butenoic acid, 2,3-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2,3-dibromo-, also known as mucobromic acid, is an organic compound with the molecular formula C4H2Br2O3. It is a dibromo derivative of butenoic acid and is characterized by the presence of two bromine atoms and a double bond in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 2,3-dibromo- typically involves the bromination of tetrolic acid. The process is carried out in a well-ventilated hood due to the corrosive nature of bromine. The reaction mixture is cooled to -10°C using an ice-salt bath, and bromine is added dropwise while maintaining the temperature below -5°C. The reaction is quenched with an aqueous sodium metabisulfite solution and the product is extracted using diethyl ether. The crude product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2-Butenoic acid, 2,3-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common in industrial settings to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butenoic acid, 2,3-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Applications De Recherche Scientifique
2-Butenoic acid, 2,3-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 2,3-dibromo- involves its reactivity with various molecular targets. The presence of bromine atoms and a double bond makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Crotonic Acid (trans-2-butenoic acid): Similar in structure but lacks bromine atoms.
Isocrotonic Acid (cis-2-butenoic acid): The cis isomer of crotonic acid, also without bromine atoms.
3-Butenoic Acid: Another isomer with a different position of the double bond
Uniqueness: 2-Butenoic acid, 2,3-dibromo- is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry for introducing bromine atoms into organic molecules .
Propriétés
Numéro CAS |
59110-15-5 |
|---|---|
Formule moléculaire |
C4H4Br2O2 |
Poids moléculaire |
243.88 g/mol |
Nom IUPAC |
2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8) |
Clé InChI |
JLOCFBSZCRXEES-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


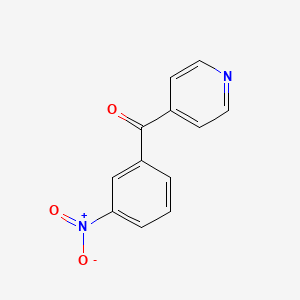
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)

![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)

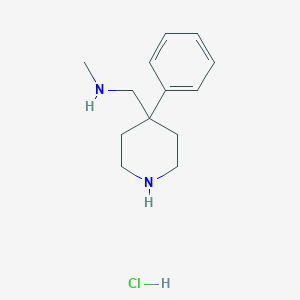
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
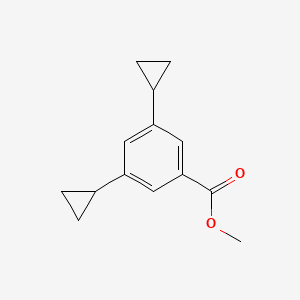
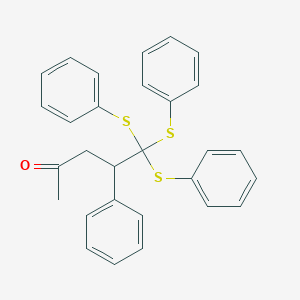
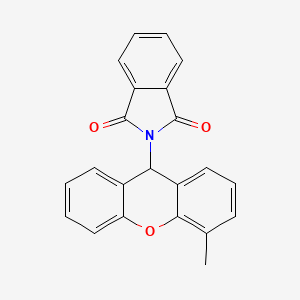

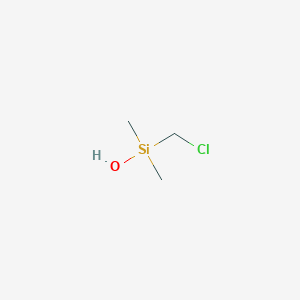
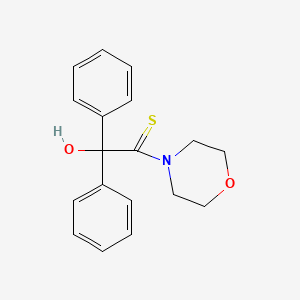
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
